molecular formula C24H30N2O4 B4999379 benzyl N~1~-butyl-N~2~-(phenylacetyl)-alpha-glutaminate

benzyl N~1~-butyl-N~2~-(phenylacetyl)-alpha-glutaminate

Cat. No. B4999379
M. Wt: 410.5 g/mol
InChI Key: HLLDOSJTEDYMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N~1~-butyl-N~2~-(phenylacetyl)-alpha-glutaminate, also known as noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive enhancing effects. It was first synthesized in Russia in 1996 and has since been used in scientific research to investigate its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of benzyl N~1~-butyl-N~2~-(phenylacetyl)-alpha-glutaminate is not fully understood, but it is believed to work by increasing the levels of neurotransmitters in the brain. It has been shown to enhance the activity of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, it has been shown to stimulate the production of nerve growth factor, which is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glucose and oxygen in the brain, which can improve cognitive function. Additionally, it has been shown to reduce oxidative stress and inflammation, which can protect the brain from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzyl N~1~-butyl-N~2~-(phenylacetyl)-alpha-glutaminate in lab experiments is its ability to enhance cognitive function and memory in animal models. This can be useful in studying the effects of various drugs and treatments on cognitive function. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on benzyl N~1~-butyl-N~2~-(phenylacetyl)-alpha-glutaminate. One area of interest is investigating its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in studying its effects on other cognitive functions such as attention and executive function. Finally, there is interest in developing new and improved versions of this compound that have enhanced cognitive enhancing effects and fewer side effects.

Synthesis Methods

The synthesis of benzyl N~1~-butyl-N~2~-(phenylacetyl)-alpha-glutaminate involves the reaction of N-phenylacetyl-L-prolylglycine ethyl ester with benzylamine and butylamine. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Noopept has been extensively studied in scientific research for its potential therapeutic benefits. It has been shown to improve cognitive function, memory, and learning in animal models. Additionally, it has been investigated for its potential neuroprotective effects and its ability to improve symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

benzyl 5-(butylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-2-3-16-25-24(29)21(26-22(27)17-19-10-6-4-7-11-19)14-15-23(28)30-18-20-12-8-5-9-13-20/h4-13,21H,2-3,14-18H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLDOSJTEDYMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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